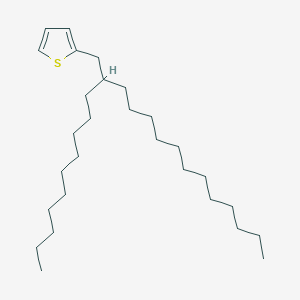![molecular formula C8H6INO2 B13134197 1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene is an organic compound characterized by the presence of an iodoethenyl group and a nitrobenzene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene typically involves the iodination of an ethenyl precursor followed by nitration. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodo group. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-[(1Z)-2-Aminoethenyl]-3-nitrobenzene.
Substitution: Formation of various substituted ethenyl derivatives.
科学研究应用
1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodo group can undergo substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting their function and activity.
相似化合物的比较
- 1-[(1Z)-2-Bromoethenyl]-3-nitrobenzene
- 1-[(1Z)-2-Chloroethenyl]-3-nitrobenzene
- 1-[(1Z)-2-Fluoroethenyl]-3-nitrobenzene
Comparison: 1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene is unique due to the presence of the iodo group, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This results in different reactivity and interaction profiles, making it suitable for specific applications where other halogenated compounds may not be as effective.
属性
分子式 |
C8H6INO2 |
|---|---|
分子量 |
275.04 g/mol |
IUPAC 名称 |
1-[(Z)-2-iodoethenyl]-3-nitrobenzene |
InChI |
InChI=1S/C8H6INO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4- |
InChI 键 |
IIWVPEHJETWHOM-PLNGDYQASA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\I |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


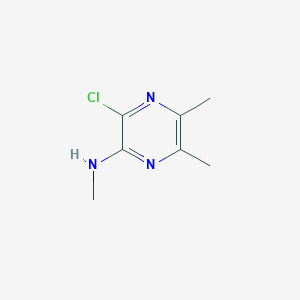
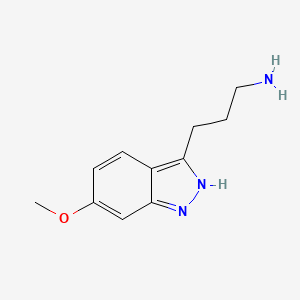

![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
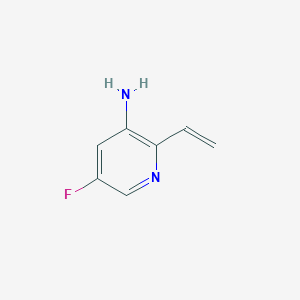

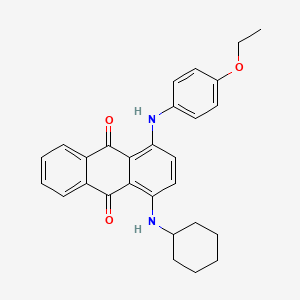
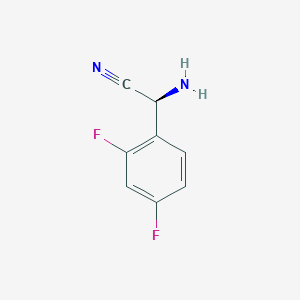
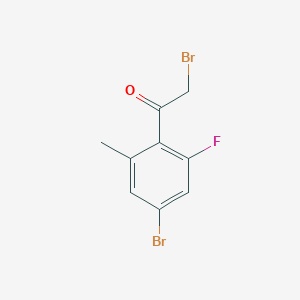
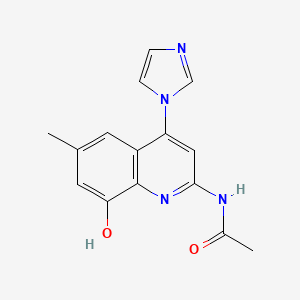
![N4-(4-(Diphenylamino)phenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13134165.png)
![2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid](/img/structure/B13134171.png)

